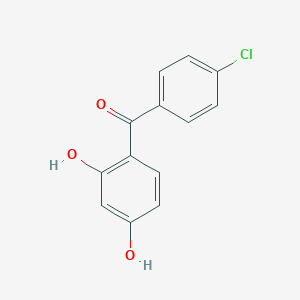

(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone

描述

(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone is an organic compound with the molecular formula C13H9ClO3 It is a derivative of benzophenone, characterized by the presence of a 4-chlorophenyl group and two hydroxyl groups at the 2 and 4 positions on the phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone typically involves the condensation of 4-chlorobenzoyl chloride with resorcinol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

- Dissolve resorcinol in anhydrous dichloromethane.

- Add aluminum chloride to the solution and stir at room temperature.

- Slowly add 4-chlorobenzoyl chloride to the reaction mixture while maintaining the temperature below 10°C.

- After the addition is complete, allow the reaction to proceed at room temperature for several hours.

- Quench the reaction with ice-cold water and extract the product with dichloromethane.

- Purify the product by recrystallization from ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

化学反应分析

Oxidation Reactions

The 2,4-dihydroxyphenyl moiety undergoes oxidation under controlled conditions. In structurally analogous compounds (e.g., bis(2,4-dihydroxyphenyl)methanone), oxidation with agents like potassium permanganate () or ceric ammonium nitrate () yields quinone derivatives via electron transfer mechanisms . For example:

The 4-chlorophenyl group remains inert under these conditions due to its electron-withdrawing nature .

Reduction Reactions

The ketone group () is reducible to a secondary alcohol () using hydride donors:

-

Sodium borohydride (NaBH4NaBH_4NaBH4) : Selective reduction at room temperature in methanol yields the corresponding alcohol .

-

Lithium aluminum hydride (LiAlH4LiAlH_4LiAlH4) : Requires anhydrous conditions (e.g., tetrahydrofuran) for complete conversion .

Example :

Hydroxyl Group Substitution

The phenolic -OH groups participate in nucleophilic substitutions:

-

Etherification : Reacts with alkyl halides (e.g., ) in alkaline medium to form methyl ethers .

-

Acylation : Acetylated with acetic anhydride () in pyridine to produce acetate esters .

Conditions and Yields :

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Methylation | , | Reflux, acetone | Mono-/di-O-methyl derivatives | 65–78% | |

| Acetylation | , pyridine | RT, 12 h | Di-O-acetylated product | >85% |

Chlorophenyl Substitution

The 4-chloro substituent undergoes nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., , 200°C), replacing chlorine with cyano or amino groups .

Coordination Chemistry

The 2,4-dihydroxyphenyl group acts as a bidentate ligand, forming stable complexes with transition metals. Documented examples include:

-

Mn(II), Co(II), Cu(II) Complexes : Synthesized in 1:1 molar ratio (ligand:metal) using metal salts (e.g., ) in methanol/acetone .

Complex Stability Data :

| Metal Ion | Coordination Site | Stability Constant () | Source |

|---|---|---|---|

| Cu(II) | O (phenolic), O (carbonyl) | 8.2 ± 0.3 | |

| Co(II) | O (phenolic), O (carbonyl) | 7.6 ± 0.2 |

Photochemical Reactions

Under UV irradiation, the compound undergoes C-Cl bond cleavage, generating aryl radicals that dimerize or react with trapping agents (e.g., TEMPO) . This reactivity is critical in polymerization inhibition and UV-stabilization applications .

Comparative Reactivity

A comparison with related methanones highlights substituent effects:

| Compound | Substituents | Key Reactivity |

|---|---|---|

| (4-ClCH)(2,4-(OH)CH)CO | 2,4-diOH, 4-Cl | High O-H acidity, redox activity |

| (4-ClCH)(3,4-(OH)CH)CO | 3,4-diOH, 4-Cl | Enhanced metal chelation |

| (2,4-(OH)CH)CO | 2,4-diOH | Faster oxidation to quinones |

科学研究应用

Synthetic Route Overview

- Dissolve resorcinol in anhydrous dichloromethane.

- Add aluminum chloride and stir at room temperature.

- Slowly introduce 4-chlorobenzoyl chloride while maintaining low temperatures.

- Allow the reaction to proceed for several hours.

- Quench with ice-cold water and extract with dichloromethane.

- Purify by recrystallization from ethanol.

Chemistry

- Building Block for Synthesis : The compound is utilized as a precursor for synthesizing more complex organic molecules, facilitating research in organic chemistry.

Biological Applications

- Antimicrobial Activity : Studies have demonstrated that (4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Its structural modifications enhance its efficacy against resistant strains .

- Anticancer Properties : The compound has been investigated for its ability to inhibit tyrosinase (TYR), an enzyme linked to melanin biosynthesis and various skin cancers. Specific derivatives have shown IC50 values lower than 5 μM against TYR, indicating potential therapeutic applications in treating hyperpigmentation disorders and skin cancers .

- Mechanism of Action : The interaction of the compound with biological macromolecules is facilitated by hydrogen bonding from hydroxyl groups and nucleophilic addition reactions involving the carbonyl group. This reactivity can lead to the generation of reactive oxygen species (ROS), contributing to its anticancer effects.

Case Study 1: Tyrosinase Inhibition

A study focused on synthesizing various benzophenone derivatives highlighted that this compound significantly inhibited TYR activity with an IC50 value around 3.8 μM. This suggests its potential utility in treating conditions related to excessive melanin production .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties against Mycobacterium tuberculosis found that structural modifications, particularly the introduction of electron-withdrawing groups like chlorine, improved antibacterial potency significantly .

Summary of Biological Activities

| Activity Type | Target/Mechanism | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | < 5 μM | |

| Anticancer | Tyrosinase inhibition | < 5 μM | |

| Antioxidant | ROS generation | N/A | |

| Anti-inflammatory | COX inhibition | Similar to NSAIDs |

作用机制

The mechanism of action of (4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the carbonyl group can participate in nucleophilic addition reactions. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can induce cell death in cancer cells.

相似化合物的比较

Similar Compounds

(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxyl group at the 4 position instead of the 2 position.

(2-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but with the chlorine atom at the 2 position instead of the 4 position.

Uniqueness

(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone is unique due to the presence of two hydroxyl groups at the 2 and 4 positions, which can significantly influence its chemical reactivity and biological activity

生物活性

(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone, also known as a derivative of benzophenone, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structure, which includes a 4-chlorophenyl group and two hydroxyl groups at the 2 and 4 positions on the phenyl ring. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.

The molecular formula for this compound is C13H9ClO3. Its structure allows it to participate in various chemical reactions, including oxidation and reduction, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and nucleophilic addition reactions. The hydroxyl groups enhance its reactivity, allowing it to generate reactive oxygen species (ROS) that can induce apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, compounds with similar structures have shown promising results against Mycobacterium tuberculosis, indicating that modifications in the benzophenone moiety can enhance antimicrobial efficacy .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the activity of tyrosinase (TYR), an enzyme involved in melanin biosynthesis, which is linked to various skin cancers. The most potent derivatives in these studies displayed IC50 values lower than 5 μM against TYR, demonstrating their potential as therapeutic agents in cancer treatment .

Table 1: Summary of Biological Activities

Case Study: Tyrosinase Inhibition

In a study focusing on tyrosinase inhibition, several derivatives of benzophenones were synthesized and tested. The compound this compound was among those that showed significant inhibition of TYR activity with an IC50 value of approximately 3.8 μM. This suggests its potential role in treating hyperpigmentation disorders and skin cancers caused by excessive melanin production .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various benzophenone derivatives against Mycobacterium tuberculosis. The results indicated that specific substitutions on the benzophenone structure could enhance antibacterial activity significantly. The introduction of electron-withdrawing groups like chlorine improved the compound's potency against resistant strains .

属性

IUPAC Name |

(4-chlorophenyl)-(2,4-dihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCRKLJFFOUPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。